molecular formula C18H18N8O7S3 B123194 (E)-Ceftriaxone CAS No. 92143-31-2

(E)-Ceftriaxone

Cat. No.: B123194
CAS No.: 92143-31-2
M. Wt: 554.6 g/mol
InChI Key: VAAUVRVFOQPIGI-TYHRLYECSA-N
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Description

(E)-Ceftriaxone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and meningitis. The compound is particularly valued for its long half-life, allowing for once-daily dosing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from 7-aminocephalosporanic acid. The key steps include acylation, cyclization, and esterification reactions. The process typically requires specific reagents such as acyl chlorides, bases like triethylamine, and solvents like dichloromethane. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity and potency.

Chemical Reactions Analysis

Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can modify its side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

(E)-Ceftriaxone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating different bacterial infections.

    Industry: Utilized in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Mechanism of Action

(E)-Ceftriaxone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce β-lactamase enzymes, which degrade other β-lactam antibiotics.

Comparison with Similar Compounds

    Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.

    Cefixime: An oral third-generation cephalosporin with a different pharmacokinetic profile.

    Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, allowing for once-daily dosing, which improves patient compliance. It also has a high degree of stability against β-lactamase enzymes, making it effective against resistant bacterial strains.

Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-TYHRLYECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-59-5, 104376-79-6
Record name Ceftriaxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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